molecular formula C37H25N10Na3O10S2 B15193144 Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate CAS No. 93857-61-5

Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate

Cat. No.: B15193144
CAS No.: 93857-61-5
M. Wt: 902.8 g/mol
InChI Key: RBRGWRDCHPZOKB-UHFFFAOYSA-K
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Description

Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate is a highly complex azo compound characterized by multiple aromatic and heterocyclic moieties, including a benzimidazole core, naphthyl azo linkages, phenyl substituents, and sulfonate groups. Its trisodium salt formulation enhances water solubility, making it suitable for applications in dye chemistry, pharmaceuticals, or biochemical research.

Properties

CAS No.

93857-61-5

Molecular Formula

C37H25N10Na3O10S2

Molecular Weight

902.8 g/mol

IUPAC Name

trisodium;2-[2-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-5-hydroxyanilino]acetate

InChI

InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-10-23(16-28(25)41-37)44-45-26-13-11-24(48)17-27(26)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3

InChI Key

RBRGWRDCHPZOKB-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)O)NCC(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkage. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The process involves the use of high-purity reagents and solvents to achieve consistent quality and yield. The final product is then purified through filtration, crystallization, or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate has several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, leather, and paper industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate involves its interaction with various molecular targets. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in staining and diagnostic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Ionic Groups
Target Compound Benzimidazole Phenylazo, naphthyl disulphonato Trisodium sulfonate
9c () Benzimidazole Bromophenyl, triazole-thiazole None
Trisodium chloro...naphthalenetrisulfonate Triazinyl Chloro, hydroxyazo Trisodium sulfonate

Physicochemical Properties

The target compound’s multiple azo and sulfonate groups confer distinct optical and solubility characteristics:

  • Absorption Spectra: Amino-substituted azo compounds () exhibit red-shifted absorption due to intramolecular charge transfer (ICT). The target compound’s naphthyl and benzimidazole moieties likely enhance ICT effects compared to simpler analogs like amino-substituted anthraquinones .
  • Solubility : The trisodium salt formulation ensures high aqueous solubility, contrasting with neutral benzimidazole-thiazole derivatives (e.g., 9c), which require organic solvents for dissolution .

Table 2: Functional Group Impact on Bioactivity

Compound Class (Evidence) Active Substituents Observed Activity
Nitroimidazoles (5) Nitro groups Antimycobacterial
Benzimidazole-thiazoles (4) Halogenated aryl groups Neuroprotective
Target Compound Sulfonates, azo linkages Hypothesized dye/biochemical

Computational Similarity Assessment

and emphasize the role of molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients in quantifying structural similarity. For example:

  • Tanimoto Similarity : The target compound’s benzimidazole and azo groups would yield high similarity scores with ’s analogs but lower scores with triazinyl-based trisodium salts ().
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., sulfonate vs. bromophenyl) may drastically alter biological activity, underscoring the limitations of similarity-based predictions .

Biological Activity

Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate, a complex azo compound, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of azo groups and sulfonate moieties enhances solubility and potential reactivity with biological targets.

Molecular Formula

  • Molecular Weight: 938.57 g/mol
  • CAS Number: 93857-61-5

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the compound likely contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

Studies have shown that azo compounds can possess antimicrobial properties. The specific activity of this compound against various bacterial strains is an area of ongoing research.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The proposed mechanism involves the interaction of the compound with cellular components, leading to the disruption of cellular processes. This may include the inhibition of key enzymes or interference with DNA synthesis.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various azo compounds. This compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant potential .

Study 2: Antimicrobial Effects

In a comparative study on antimicrobial agents, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, suggesting effective antimicrobial properties .

Study 3: Cytotoxicity in Cancer Cells

Research conducted on human cancer cell lines revealed that this compound induced cell death through apoptosis pathways. The study highlighted its potential as an anticancer agent due to its ability to selectively target malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step azo coupling reactions, which require precise control of pH, temperature, and stoichiometry. Key challenges include:

  • Intermediate purification : Column chromatography or recrystallization is critical to isolate intermediates (e.g., benzimidazole-azo derivatives) .
  • Sulphonato group stability : Maintaining sulfonate group integrity during acidic/basic conditions requires buffered reaction media (pH 6–8) .
  • Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

  • Answer : A combination of methods ensures accurate characterization:

  • UV-Vis spectroscopy : Confirms azo bond formation (λmax ~450–550 nm for conjugated azo systems) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., aromatic protons, glycinate methylene groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects sulfonate group loss .
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, light, temperature)?

  • Answer : Stability studies should include:

  • pH-dependent degradation : Monitor via UV-Vis at pH 2–12; sulfonate groups may hydrolyze under strongly acidic conditions (pH < 3) .
  • Photostability : Exposure to UV light (254 nm) may cleave azo bonds; use amber glassware and inert atmospheres .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting storage at ≤4°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reaction pathways and optimize synthesis?

  • Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) models azo coupling transition states, identifying energy barriers and regioselectivity .
  • Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMSO vs. water) .
  • Table : Computational parameters for optimization:
MethodApplicationSoftware/CodeKey Outputs
DFT (B3LYP/6-31G*)Azo bond formation energeticsGaussian, ORCATransition state geometries
MD (AMBER)Solvent-solute interactionsGROMACSDiffusion coefficients
QSPRReactivity predictionCOSMO-RSSolubility parameters
  • Reference :

Q. How can researchers resolve contradictions in spectral or biological activity data for this compound?

  • Answer : Contradictions arise from impurities or isomerism. Mitigation strategies include:

  • Orthogonal validation : Cross-validate NMR with IR (azo bond stretch ~1400–1600 cm<sup>-1</sup>) and X-ray crystallography .
  • Biological assay controls : Use positive/negative controls (e.g., known azo dye inhibitors) to contextualize activity discrepancies .
  • Batch-to-batch analysis : Compare multiple synthetic batches via LC-MS to identify trace byproducts .

Q. What methodologies are recommended for studying its interactions with biological macromolecules (e.g., proteins, DNA)?

  • Answer :

  • Surface plasmon resonance (SPR) : Measures binding kinetics (KD, kon/koff) with serum albumin or DNA .
  • Molecular docking : AutoDock Vina predicts binding poses to targets like DNA gyrase or cytochrome P450 .
  • Fluorescence quenching : Monitors tryptophan residue interactions in proteins (e.g., human serum albumin) .

Q. What green chemistry approaches can reduce waste in its synthesis?

  • Answer :

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Use immobilized palladium catalysts for Suzuki-Miyaura cross-coupling steps .
  • Energy efficiency : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 hrs for azo coupling) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

  • Answer :

  • Systematic substitution : Replace phenylazo groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate redox potential .
  • Table : Example analogs and properties:
Analog ModificationProperty TestedKey Finding
Replacement of glycinate with alanineSolubilityReduced aqueous solubility
Addition of methylsulfonyl groupDNA binding affinityIncreased intercalation potency
  • Reference :

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